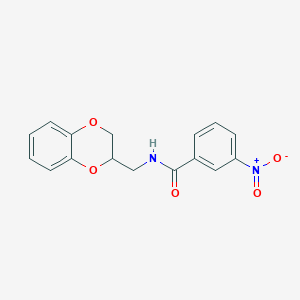
5-(3-biphenylyl)-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPA is a pyrazinamine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine is not fully understood, but studies suggest that it may inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects
5-(3-biphenylyl)-2-pyrazinamine has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health and the environment are not fully understood, and further research is needed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-biphenylyl)-2-pyrazinamine has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and ease of synthesis. However, its use in experiments may be limited by its cost and the availability of the necessary reagents.
Direcciones Futuras
There are several future directions for research on 5-(3-biphenylyl)-2-pyrazinamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its long-term effects on human health and the environment. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-biphenylyl)-2-pyrazinamine and its potential as an anti-tuberculosis drug.
Conclusion
In conclusion, 5-(3-biphenylyl)-2-pyrazinamine, or 5-(3-biphenylyl)-2-pyrazinamine, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(3-biphenylyl)-2-pyrazinamine and its long-term effects on human health and the environment.
Métodos De Síntesis
5-(3-biphenylyl)-2-pyrazinamine has been synthesized using various methods, including the reaction of 3-bromobiphenyl with pyrazin-2-amine, the reaction of 3-iodobiphenyl with pyrazin-2-amine, and the reaction of 3-biphenylcarboxaldehyde with pyrazin-2-amine. The synthesis method used depends on the desired properties and applications of the 5-(3-biphenylyl)-2-pyrazinamine.
Aplicaciones Científicas De Investigación
5-(3-biphenylyl)-2-pyrazinamine has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(3-biphenylyl)-2-pyrazinamine has shown potential as an anti-tuberculosis drug, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. In material science, 5-(3-biphenylyl)-2-pyrazinamine has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In environmental science, 5-(3-biphenylyl)-2-pyrazinamine has been studied for its potential use as a sensor for the detection of environmental pollutants.
Propiedades
IUPAC Name |
5-(3-phenylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMTZXVEEBFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylphenyl)pyrazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)





![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

